

An In-Depth Technical Guide to alpha-Methylcinnamic Acid (CAS 1199-77-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-Methylcinnamic acid

Cat. No.: B074854

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methylcinnamic acid (α -Methylcinnamic acid), with the CAS number 1199-77-5, is an organic compound that has garnered interest in various scientific fields, including pharmaceuticals, fragrances, and organic synthesis.^[1] Structurally, it is a derivative of cinnamic acid, distinguished by a methyl group at the alpha position relative to the carboxylic acid functional group.^[1] This modification imparts distinct chemical and biological properties compared to its parent compound. This technical guide provides a comprehensive overview of α -methylcinnamic acid, consolidating its chemical and physical properties, synthesis methodologies, spectral data, and known biological activities, with a focus on its potential mechanisms of action.

Chemical and Physical Properties

alpha-Methylcinnamic acid typically presents as a white to pale yellow crystalline solid.^[1] It is characterized by a pleasant, sweet odor, contributing to its use in the fragrance industry.^[1] The compound is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol and ether.^{[1][2]}

Table 1: Physicochemical Properties of **alpha-Methylcinnamic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	[3]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	79-81 °C	[3] [4]
Boiling Point	288.3 °C (estimated)	[5]
Solubility	Sparingly soluble in water; soluble in ethanol, ether	[1] [2]
logP (o/w)	2.600	[5]
pKa	Not available	

Table 2: Chemical Identifiers for **alpha-Methylcinnamic Acid**

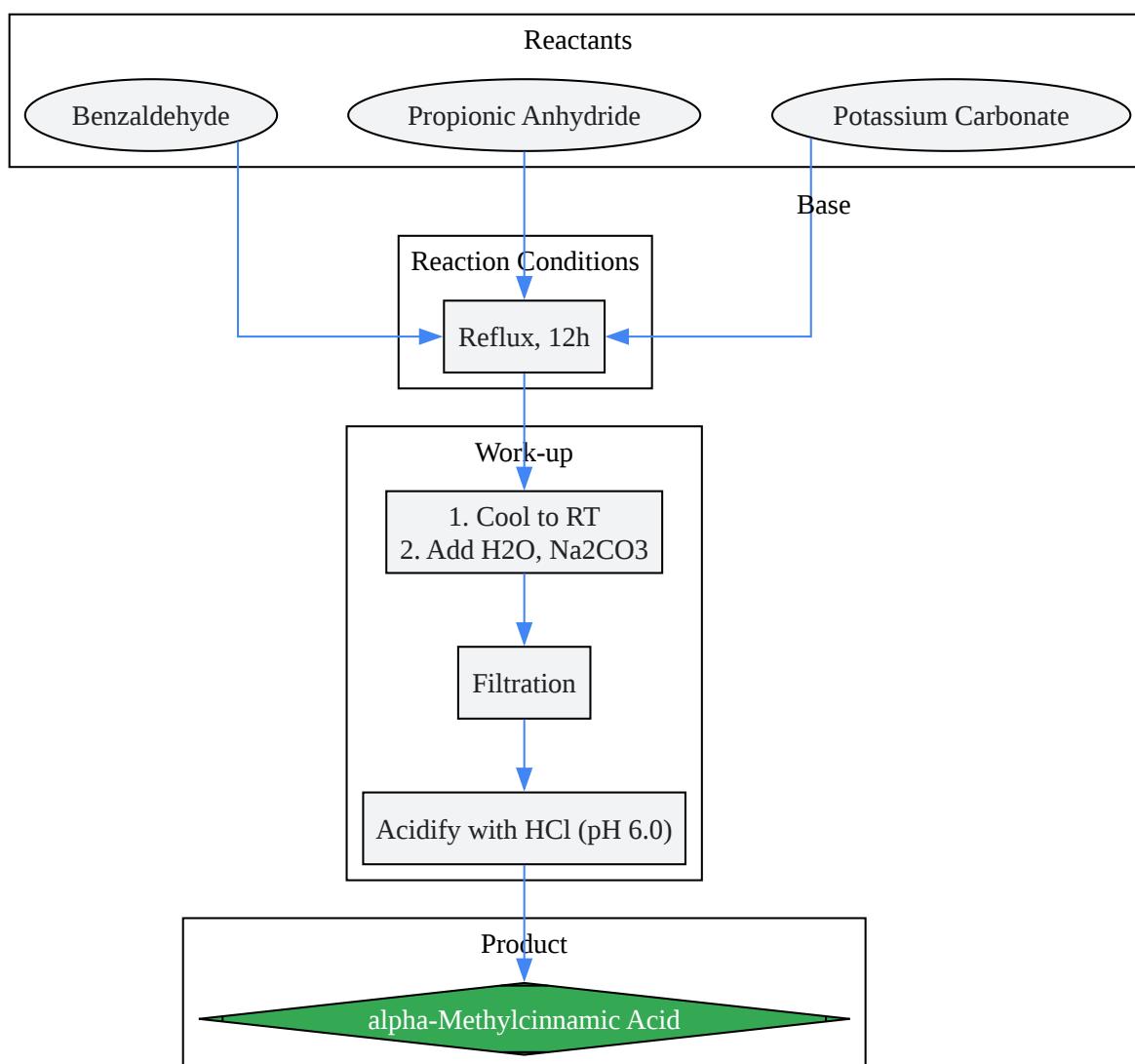
Identifier	Value	Reference(s)
CAS Number	1199-77-5	[3]
EC Number	214-847-0	[3]
InChI	1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+	[3]
InChIKey	XNCRUNXWPDJHGV-BQYQJAHWSA-N	[3]
SMILES	C\C(=C/c1ccccc1)C(O)=O	[3]
Synonyms	(2E)-2-methyl-3-phenylprop-2-enoic acid, 2-Methyl-3-phenylacrylic acid	[1]

Synthesis of alpha-Methylcinnamic Acid

alpha-Methylcinnamic acid can be synthesized through various organic reactions. A common method involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride.

Experimental Protocol: Synthesis via Perkin-like Reaction

This protocol describes a general procedure for the synthesis of α -methylcinnamic acid from benzaldehyde and propionic anhydride.


Materials:

- Benzaldehyde
- Propionic anhydride
- Potassium carbonate
- Water
- Sodium carbonate (Na_2CO_3)
- Concentrated hydrochloric acid (HCl)
- Ice bath
- Standard laboratory glassware for reflux and filtration

Procedure:[4]

- To a reaction vessel containing potassium carbonate (1.2 equivalents), slowly add propionic anhydride (1.6 equivalents) at 0 °C.
- After stirring for 5 minutes, add benzaldehyde (1.0 equivalent) dropwise to the mixture.
- Heat the reaction mixture to reflux and maintain for 12 hours.
- Upon completion, cool the mixture to room temperature using an ice bath.

- Add water and solid sodium carbonate to the reaction mixture.
- Collect the resulting precipitate by filtration.
- Acidify the filtrate to a pH of 6.0 with concentrated HCl to precipitate the solid product, 2-methyl-3-phenylpropenoic acid (α -methylcinnamic acid).

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the synthesis of **alpha-Methylcinnamic acid**.

Spectral Data

The structural characterization of α -methylcinnamic acid is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for **alpha-Methylcinnamic Acid**

Technique	Key Features	Reference(s)
^1H NMR	δ (ppm): ~12.3 (s, 1H, COOH), ~7.8 (s, 1H, =CH), ~7.3-7.5 (m, 5H, Ar-H), ~2.1 (s, 3H, CH_3)	[6]
^{13}C NMR	δ (ppm): ~172.5 (C=O), ~140.0 (Ar-C), ~135.0 (Ar-C), ~129.0- 130.0 (Ar-CH), ~128.0 (=C-), ~14.0 (CH_3)	[7]
IR (KBr)	ν (cm^{-1}): ~2500-3300 (br, O- H), ~1680 (s, C=O), ~1625 (m, C=C)	[8]
Mass Spec (EI)	m/z (%): 162 (M^+ , 100), 147, 117, 91	[9]

Biological Activities and Mechanism of Action

alpha-Methylcinnamic acid and its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. The introduction of the alpha-methyl group can influence the compound's potency and mechanism of action compared to cinnamic acid.

Antimicrobial Activity

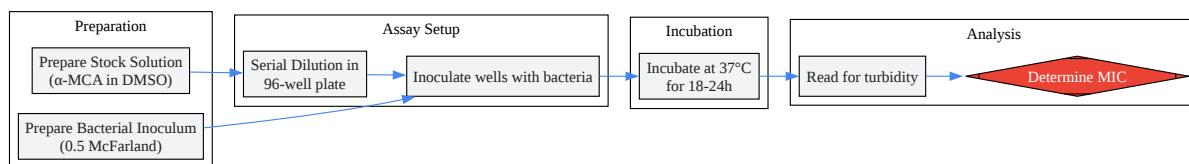
alpha-Methylcinnamic acid has demonstrated modest antimicrobial properties.[\[10\]](#) Studies have shown that it can inhibit the growth of various bacteria.[\[8\]](#) The proposed mechanism for cinnamic acid derivatives involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components.[\[1\]](#)

Table 4: Antimicrobial Activity of **alpha-Methylcinnamic Acid**

Microorganism	Activity Metric	Value	Reference(s)
Escherichia coli	Growth Inhibition	15-25 mM	[8]
Staphylococcus aureus	Growth Inhibition	15-25 mM	[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of α -methylcinnamic acid against a bacterial strain.


Materials:

- **alpha-Methylcinnamic acid**
- Dimethyl sulfoxide (DMSO) for stock solution
- Mueller-Hinton Broth (MHB)
- Bacterial strain (e.g., *Staphylococcus aureus*)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Stock Solution: Dissolve α -methylcinnamic acid in DMSO to create a high-concentration stock solution.

- Preparation of Inoculum: Culture the test bacterium in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the α -methylcinnamic acid stock solution in MHB.
- Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity

Derivatives of cinnamic acid have been shown to possess anti-inflammatory properties, and α -methylcinnamic acid is also being investigated for these effects.[10] The anti-inflammatory actions of related compounds are often attributed to the modulation of key inflammatory signaling pathways.

Table 5: Anti-inflammatory Activity of **alpha-Methylcinnamic Acid** Derivatives

Target	Effect	Value	Reference(s)
TNF- α	Inhibition	65.7%	[4]
IL-6	Inhibition	85.9%	[4]

Experimental Protocol: TNF- α and IL-6 Inhibition Assay in Macrophages

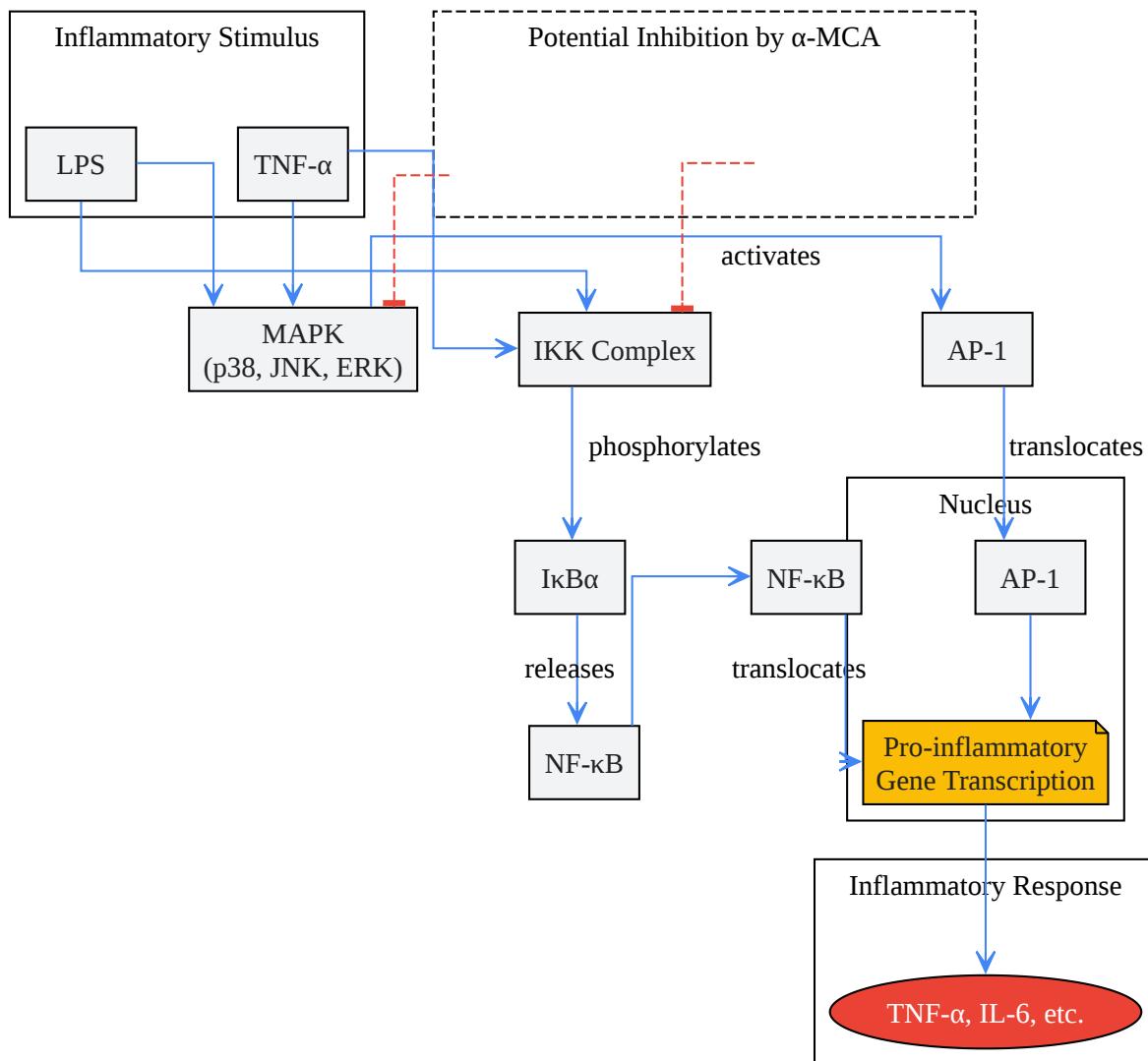
This protocol describes a general method to assess the inhibitory effect of α -methylcinnamic acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with supplements
- Lipopolysaccharide (LPS)
- **alpha-Methylcinnamic acid**
- ELISA kits for mouse TNF- α and IL-6

Procedure:

- Cell Culture: Culture RAW 264.7 cells in complete DMEM until they reach the desired confluence.
- Treatment: Pre-treat the cells with various concentrations of α -methylcinnamic acid for a specified time (e.g., 1-2 hours).
- Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium.
- Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).
- Sample Collection: Collect the cell culture supernatant.


- Cytokine Quantification: Measure the concentration of TNF- α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Proposed Mechanisms of Action: Modulation of Signaling Pathways

While direct evidence for α -methylcinnamic acid is still emerging, the biological activities of cinnamic acid derivatives are often linked to the modulation of critical intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF- κ B Signaling Pathway: The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF- α , LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF- α and IL-6. Some cinnamic acid derivatives have been shown to inhibit NF- κ B activation, potentially by interfering with IKK activity or other upstream events.

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Activation of these kinases by various stimuli can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. Cinnamic acid derivatives have been reported to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent.

[Click to download full resolution via product page](#)

Figure 3: Proposed mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.

Safety and Handling

alpha-Methylcinnamic acid may cause skin and serious eye irritation.[\[11\]](#) It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[3\]](#) In case of contact with skin or eyes, rinse thoroughly with water.[\[12\]](#) For detailed safety information, refer to the Safety Data Sheet (SDS).[\[12\]](#)[\[13\]](#)

Conclusion

alpha-Methylcinnamic acid is a versatile organic compound with established applications and emerging biological potential. Its distinct physicochemical properties, conferred by the alpha-methyl group, differentiate it from cinnamic acid. The synthetic routes are well-established, allowing for its accessibility for research purposes. The available data on its antimicrobial and anti-inflammatory activities, coupled with the proposed mechanisms of action involving key signaling pathways, highlight its potential as a lead compound for the development of new therapeutic agents. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the scientific and practical aspects of **alpha-Methylcinnamic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. alpha-Methylcinnamic Acid | High-Purity Reagent [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to alpha-Methylcinnamic Acid (CAS 1199-77-5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074854#alpha-methylcinnamic-acid-cas-number-1199-77-5\]](https://www.benchchem.com/product/b074854#alpha-methylcinnamic-acid-cas-number-1199-77-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com